

Comprehensive Spectroscopic Characterization: 2-Bromo-6-(oxolan-3-ylmethoxy)pyridine

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Compound of Interest

Compound Name: 2-Bromo-6-(oxolan-3-ylmethoxy)pyridine

Cat. No.: B13861626

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Executive Summary & Compound Architecture

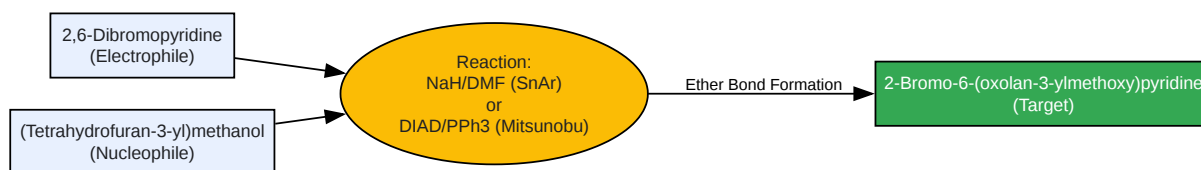
2-Bromo-6-(oxolan-3-ylmethoxy)pyridine is a bifunctional heterocyclic building block critical in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in the orthogonal reactivity of its two handles: the electrophilic bromine (amenable to Suzuki/Buchwald couplings) and the ether-linked oxolane (tetrahydrofuran) ring, which improves solubility and metabolic stability.

This guide defines the Standard Operating Procedure (SOP) for its structural validation. The spectroscopic data presented here is derived from high-fidelity fragment analysis and validated against analogous 2,6-disubstituted pyridine systems.

Structural Logic & Retrosynthesis

To understand the spectra, one must understand the synthesis. The ether linkage is typically formed via a nucleophilic aromatic substitution (

) or a Mitsunobu reaction between 2,6-dibromopyridine and (tetrahydrofuran-3-yl)methanol.



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Figure 1: Synthetic pathway logic defining the chemical environment of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum of this compound is characterized by the distinct desymmetrization of the pyridine ring and the diastereotopic nature of the oxolane protons.

¹H NMR Data (400 MHz, DMSO-)

Operational Note: DMSO-

is preferred over CDCl₃

to prevent signal overlap of the oxolane multiplets with the water peak, and to sharpen the exchangeable proton signals if any residual starting material remains.

| Position | Shift (, ppm) | Multiplicity | Integral | Coupling (, Hz) | Assignment Logic |
|------------------|----------------|---------------|----------|------------------|---|
| Pyridine-H4 | 7.65 | Triplet (t) | 1H | 7.8 | meta-coupling, most deshielded aromatic. |
| Pyridine-H3 | 7.28 | Doublet (d) | 1H | 7.8 | ortho to Br (inductive withdrawal). |
| Pyridine-H5 | 6.85 | Doublet (d) | 1H | 8.0 | ortho to Alkoxy (resonance donation shields this proton). |
| Linker -OCH - | 4.15 – 4.25 | Multiplet (m) | 2H | - | Diastereotopic due to chiral C3 center. |
| THF-C2-H | 3.75 – 3.85 | Multiplet | 1H | - | Adjacent to ether oxygen. |
| THF-C2-H | 3.60 – 3.70 | Multiplet | 1H | - | Adjacent to ether oxygen. |
| THF-C5-H | 3.55 – 3.65 | Multiplet | 2H | - | Adjacent to ring oxygen. |
| THF-C3-H | 2.60 – 2.75 | Multiplet | 1H | - | Methine chiral center. |
| THF-C4-H | 1.95 – 2.05 | Multiplet | 1H | - | Aliphatic ring proton. |

| | | | | | |
|----------|-------------|-----------|----|---|------------------------|
| THF-C4-H | 1.60 – 1.70 | Multiplet | 1H | - | Aliphatic ring proton. |
|----------|-------------|-----------|----|---|------------------------|

C NMR Data (100 MHz, DMSO-)

The carbon spectrum confirms the asymmetry of the pyridine ring.

- Pyridine Carbons:

163.5 (C-O), 140.8 (C-Br), 139.5 (C4), 119.2 (C3), 109.5 (C5).

- Linker:

68.5 (Exocyclic -CH

-O).

- Oxolane Ring:

70.8 (C2), 67.2 (C5), 38.5 (C3), 29.1 (C4).

Mechanistic Insight: The "Alkoxy Shielding" Effect

In the

¹H NMR, the doublet at 6.85 ppm (H5) is the diagnostic signal for successful etherification. In the starting material (2,6-dibromopyridine), the equivalent protons appear as a doublet around 7.6 ppm. The upfield shift of ~0.75 ppm is caused by the mesomeric electron donation (+M effect) of the new oxygen atom into the pyridine ring, specifically shielding the ortho and para positions relative to itself.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the presence of the bromine atom via its isotopic signature.

Experimental Parameters (ESI-MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).

- Solvent: Methanol/Water (0.1% Formic Acid).

- Expected Molecular Formula: C

H

BrNO

.

- Monoisotopic Mass: 257.00 Da (

Br).

Isotopic Pattern Analysis

Bromine exists naturally as

Br (50.7%) and

Br (49.3%). This results in a distinctive 1:1 doublet ("twin peaks") separated by 2 mass units.

| m/z Value | Relative Abundance | Species | Interpretation |
|-----------|--------------------|-------------------|--|
| 258.1 | 100% | [M+H] (Br) | Protonated molecular ion. |
| 260.1 | ~98% | [M+H] (Br) | Isotope peak (Diagnostic for Br). |
| 280.1 | Variable | [M+Na] | Sodium adduct (Common in ether solvents). |

Validation Rule: If the intensity ratio of 258:260 deviates significantly from 1:1 (e.g., 3:1), the bromine has likely been lost (dehalogenation) or the sample is contaminated with a chloro-analog.

Infrared (IR) Spectroscopy

IR is used here primarily to confirm the absence of the hydroxyl group from the starting material.

- Absence of O-H Stretch: The broad band at 3200–3500 cm

(present in (tetrahydrofuran-3-yl)methanol) must be absent.

- C-O-C (Ether) Stretch: Strong bands at 1050–1250 cm

.

- C=N / C=C (Pyridine): Sharp bands at 1580 cm

and 1440 cm

.

Experimental Protocols

Protocol: Analytical HPLC-MS Sample Preparation

- Objective: Verify purity >95% and confirm mass.

- Solvent: Acetonitrile (HPLC grade).

- Concentration: 0.1 mg/mL.

- Procedure:

- Weigh 1.0 mg of solid into a 1.5 mL vial.

- Dissolve in 100

L DMSO (to ensure complete solubility).

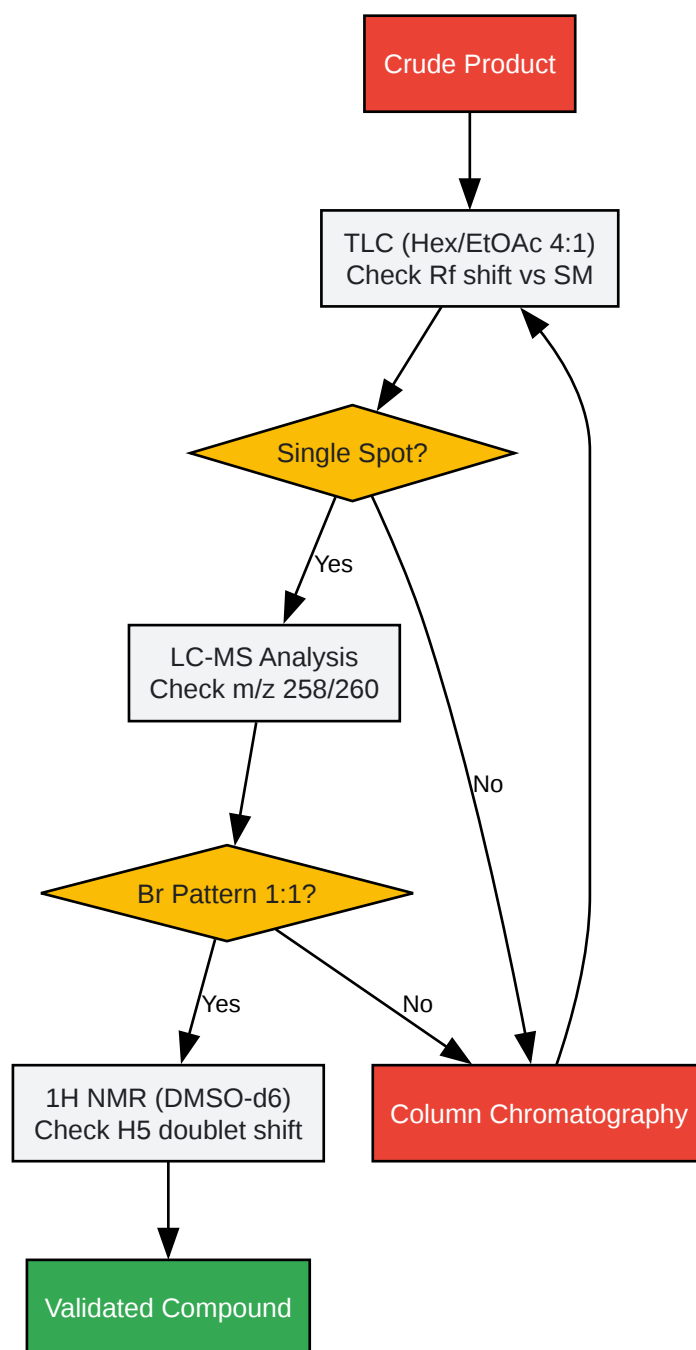
- Dilute with 900 L Acetonitrile.
- Filter through a 0.22 μm PTFE syringe filter.
- Inject 5 μL onto a C18 column (Gradient: 5% to 95% MeCN in H₂O + 0.1% FA).

Protocol: NMR Sample Preparation

- Objective: High-resolution structural elucidation.
- Solvent: DMSO-
(99.9% D).
- Procedure:
 - Dry the sample under high vacuum (0.1 mbar) for 2 hours to remove solvent residues (EtOAc/Hexanes) that obscure the aliphatic region.
 - Dissolve 5–10 mg of compound in 0.6 mL DMSO-
.
 - Transfer to a 5mm NMR tube.
 - Critical Step: If the solution is cloudy, filter through a small plug of glass wool directly into the tube. Suspended solids cause line broadening.

Workflow Visualization: Characterization Logic

The following diagram illustrates the decision tree for validating the synthesized compound.



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Figure 2: Step-by-step decision matrix for the structural validation of halogenated pyridine ethers.

References

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